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Compound of Interest

Compound Name:
2-Fluoro-5-isopropylphenylboronic

acid

Cat. No.: B572195 Get Quote

Disclaimer: As of December 2025, publicly available experimental spectroscopic data for 2-
Fluoro-5-isopropylphenylboronic acid is limited. This guide provides a predictive analysis

based on the known spectral properties of structurally related compounds, including 2-

fluorophenylboronic acid and other substituted phenylboronic acids. The information herein is

intended to serve as a reference for researchers aiming to synthesize and characterize this

compound.

Predicted Spectroscopic Data
The spectral characteristics of 2-Fluoro-5-isopropylphenylboronic acid are predicted based

on the electronic effects of its substituents on the phenyl ring. The fluorine atom is an ortho,

para-director and is strongly electronegative. The isopropyl group is an ortho, para-director and

is weakly electron-donating. The boronic acid group is a meta-director and is electron-

withdrawing.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million

(ppm), multiplicities, and coupling constants (J) in Hertz (Hz). Spectra are referenced to a

standard solvent like deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
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Proton
Assignment

Predicted δ
(ppm)

Multiplicity
Predicted J
(Hz)

Notes

B(OH)₂ ~8.0 (broad s) Broad Singlet -

Chemical shift is

concentration

and water

dependent.

H-6 ~7.5 - 7.6
Doublet of

Doublets (dd)

³J(H,H) ≈ 8 Hz,

⁴J(H,F) ≈ 5 Hz

H-4 ~7.3 - 7.4
Doublet of

Doublets (dd)

³J(H,H) ≈ 8 Hz,

⁴J(H,F) ≈ 2 Hz

H-3 ~7.1 - 7.2
Doublet of

Doublets (dd)

³J(H,H) ≈ 8 Hz,

³J(H,F) ≈ 9 Hz

-CH(CH₃)₂ ~2.9 - 3.1 Septet ³J(H,H) ≈ 7 Hz

-CH(CH₃)₂ ~1.2 Doublet ³J(H,H) ≈ 7 Hz

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
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Carbon Assignment Predicted δ (ppm) Notes

C-1 (C-B) ~130 - 135

Signal may be broad or

unobserved due to

quadrupolar relaxation of the

boron nucleus.

C-2 (C-F)
~160 - 165 (d, ¹J(C,F) ≈ 240-

250 Hz)

Direct C-F coupling is very

large.

C-3
~115 - 120 (d, ²J(C,F) ≈ 20-25

Hz)

C-4 ~125 - 130

C-5 (C-isopropyl) ~145 - 150

C-6
~118 - 122 (d, ²J(C,F) ≈ 20-25

Hz)

-CH(CH₃)₂ ~33 - 35

-CH(CH₃)₂ ~23 - 25

Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data

Nucleus Predicted δ (ppm) Notes

¹⁹F ~(-110) to (-120)
Chemical shift is influenced by

the ortho-boronic acid group.

¹¹B ~28 - 33

This range is characteristic of

trigonal (sp²) arylboronic acids.

The signal is typically broad.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

O-H stretch (Boronic

Acid)
3200 - 3500 Strong, Broad

Associated with

hydrogen-bonded

dimers.

C-H stretch (Aromatic) 3000 - 3100 Medium

C-H stretch (Aliphatic) 2850 - 3000 Medium

C=C stretch

(Aromatic)
1580 - 1610 Medium to Strong

B-O stretch (Boronic

Acid)
1330 - 1380 Strong

C-F stretch 1150 - 1250 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 5: Predicted Mass Spectrometry Data

Ionization Mode
Expected Molecular Ion
(m/z)

Key Fragmentation
Patterns

Electrospray (ESI+) ~181 ([M+H]⁺) [M-H₂O+H]⁺, [M-B(OH)₂+H]⁺

Electrospray (ESI-) ~179 ([M-H]⁻) [M-H₂O-H]⁻

Note: The exact mass will exhibit a characteristic isotopic pattern due to the presence of ¹⁰B

and ¹¹B isotopes.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of arylboronic acids.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-5-
isopropylphenylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃, or Methanol-d₄). Transfer the solution to a 5 mm NMR tube. It is known that

boronic acids can form oligomers, which can lead to poor NMR resolution; using a solvent

like d₄-methanol can sometimes improve spectral quality.[1]

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Set the number of scans to 16 or 32 for a good signal-to-noise ratio. The spectral width

should be set to cover a range of approximately 0-12 ppm.

¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher NMR spectrometer.

Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will

be necessary due to the low natural abundance of ¹³C.

¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer with a fluorine probe. Use a

proton-decoupled pulse sequence. The spectral width should be sufficient to cover the

expected chemical shift range for aryl fluorides.

¹¹B NMR Spectroscopy: Acquire the spectrum using a boron-observe probe. A broad spectral

width is recommended due to the wide chemical shift range of boron.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method (Preferred for Powders):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

KBr Pellet Method:

Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an

agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
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Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.[2]

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

[2]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water.

Data Acquisition (Electrospray Ionization - ESI):

1. Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of

5-10 µL/min.

2. Acquire spectra in both positive and negative ion modes.[3]

3. Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of

100-150 °C.

4. For tandem mass spectrometry (MS/MS), select the precursor ion of interest and subject it

to collision-induced dissociation (CID) to observe the fragmentation pattern.

Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the characterization of a novel

compound like 2-Fluoro-5-isopropylphenylboronic acid.
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Synthesis & Purification
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Spectroscopic analysis workflow for a novel arylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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